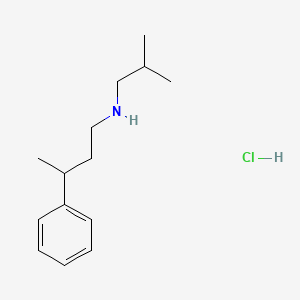

1-Heptyl-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

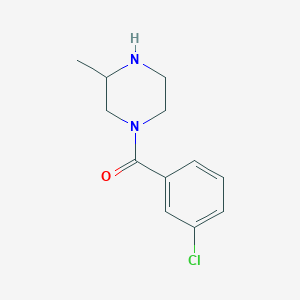

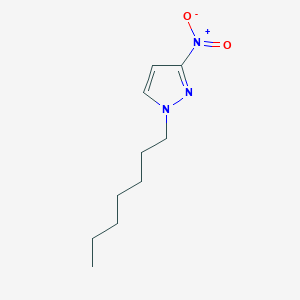

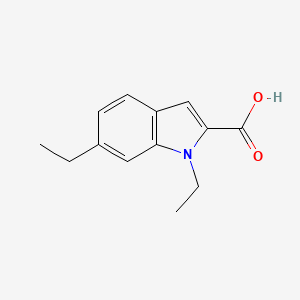

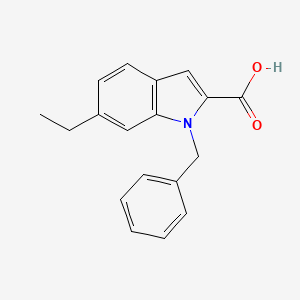

1-Heptyl-3-nitro-1H-pyrazole (HNP) is an organic compound with a molecular formula of C7H14N2O2. It is a nitro-substituted pyrazole that is used in a variety of scientific research applications. HNP is synthesized through a variety of methods and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Material Science

Energetic Materials : Research has demonstrated the synthesis and application of polynitro pyrazole derivatives as energetic materials, highlighting their potential in high-energy-density materials (HEDMs) and metal-organic frameworks (EMOFs) due to their high density, good oxygen balance, and superior detonation performance compared to traditional energetic materials like RDX (Singh, Staples, & Shreeve, 2021).

Supramolecular Materials : The study of hydrogen-bonded structures of pyrazole derivatives has revealed their ability to form diverse supramolecular architectures. These structures exhibit varying thermal stability, fluorescence, and hydrogen-bonding capabilities, depending on the substitution pattern, indicating their utility in designing supramolecular materials with tailored properties (Moyano et al., 2021).

Chemical Synthesis and Reactivity

Novel Syntheses : Innovative synthetic routes have been developed for pyrazole derivatives, including those with nitropyrazole frameworks, showcasing the chemical versatility and potential for creating novel compounds with specific functionalities. These synthetic approaches offer pathways to develop materials with desirable explosive and thermal properties (Dalinger et al., 2016).

Reactivity Studies : Investigations into the reactivity of nitropyrazoles have provided insights into nucleophilic substitution reactions, offering a deeper understanding of the chemical behavior of pyrazole derivatives. This knowledge is crucial for designing synthetic strategies for functionalized pyrazoles with potential applications in various fields (Dalinger et al., 2013).

Structural and Theoretical Analysis

Molecular Structure Analysis : Experimental and theoretical studies on pyrazole derivatives, including X-ray diffraction and density functional theory (DFT) calculations, have elucidated their molecular geometry, vibrational frequencies, and electronic properties. These analyses are essential for understanding the structural basis of the material properties and guiding the design of new compounds with desired characteristics (Evecen et al., 2016).

Structural Diversity for Supramolecular Materials : Detailed structural analyses of pyrazole derivatives have highlighted the impact of intramolecular hydrogen bonding on their chemical reactivity and thermal stability. Such insights are invaluable for the design of new materials with enhanced performance and stability (Szlachcic et al., 2020).

Propriétés

IUPAC Name |

1-heptyl-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-8-12-9-7-10(11-12)13(14)15/h7,9H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFVGWUSKUSASG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Heptyl-3-nitro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)

![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)

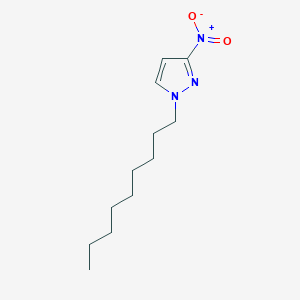

![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

amine hydrochloride](/img/structure/B6362196.png)